molecular formula C16H17N3O2S B15283035 methyl 5-isopropyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

methyl 5-isopropyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B15283035
M. Wt: 315.4 g/mol
InChI Key: ARWDNIJVYSYEIP-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction reactions could target the pyrazole ring or the benzothiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, typically involving controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate: Lacks the isopropyl group.

    Ethyl 5-isopropyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-isopropyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C16H17N3O2S/c1-9(2)14-11(15(20)21-4)8-17-19(14)16-18-13-10(3)6-5-7-12(13)22-16/h5-9H,1-4H3

InChI Key

ARWDNIJVYSYEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C(=O)OC)C(C)C

Origin of Product

United States

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